4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C19H23BO3 and its molecular weight is 310.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Application
This compound is utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, with applications in inhibiting serine proteases including thrombin. This highlights its potential in therapeutic applications, albeit not directly related to drug dosage or side effects (Spencer et al., 2002).
Crystal Structure Analysis
The crystal structure of related derivatives has been determined, contributing to our understanding of boron-containing compounds' chemical behavior and structural properties. For instance, studies on 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provide insights into its molecular configuration and potential applications in designing new materials (Seeger & Heller, 1985).
Hydrogen-Bonded Networks
Research on tetraphenols derived from tetraphenylmethane and tetraphenylsilane, related to the discussed compound, has led to the development of hydrogen-bonded networks. These findings are crucial for designing molecular architectures with potential applications in catalysis, sensor technology, and material science (Fournier et al., 2003).
Sensing and Detection Applications
A new 4-substituted pyrene derivative of the discussed compound displays remarkable sensitivity and selectivity for H2O2 detection in living cells. This application is significant in biological and medical research for monitoring cellular oxidative stress (Nie et al., 2020).
Organic Electronics
The compound's derivatives have been applied in the synthesis of novel materials for organic electronics, such as liquid crystal displays (LCDs) and potential treatments for neurodegenerative diseases. This illustrates its versatility in material science and therapeutic research (Das et al., 2015).
Mechanism of Action
Mode of Action
It’s known that boronic esters like this compound are often used in organic synthesis reactions . They can act as catalysts, reducing agents, and ligands, participating in many important organic synthesis reactions .
Biochemical Pathways
Boronic esters are known to be involved in various organic synthesis reactions, such as the suzuki reaction, heck reaction, and suzuki-miyaura reaction .
Action Environment
It’s known that this compound is air-sensitive and hygroscopic . Therefore, it should be used in a well-ventilated area and kept dry .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-14-6-10-16(11-7-14)21-17-12-8-15(9-13-17)20-22-18(2,3)19(4,5)23-20/h6-13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIGXGSKZWWIRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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